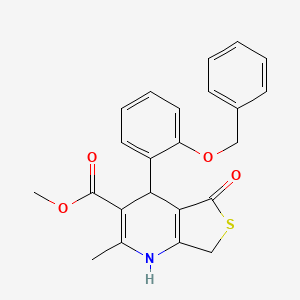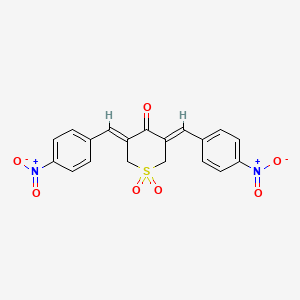
Inhibiteur d'isopeptidase d'ubiquitine I, G5
Vue d'ensemble
Description
Ubiquitin Isopeptidase Inhibitor I, G5, also known as NSC144303, is a synthetic compound with the molecular formula C19H14N2O7S and a molecular weight of 414.4 g/mol . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound that selectively inhibits ubiquitin isopeptidase activity, leading to caspase activation and apoptosis .
Applications De Recherche Scientifique
Ubiquitin Isopeptidase Inhibitor I, G5, has several scientific research applications, including:
Mécanisme D'action
Target of Action
Ubiquitin Isopeptidase: Ubiquitin Isopeptidase Inhibitor I, G5, primarily targets , a protease involved in the regulation of protein degradation . This enzyme plays a crucial role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.
Mode of Action
G5 is a cell-permeable compound that selectively inhibits the activity of ubiquitin isopeptidase . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving the ubiquitin from the target proteins .
Biochemical Pathways
The inhibition of ubiquitin isopeptidase by G5 affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation . This inhibition results in the accumulation of ubiquitinated proteins, leading to cellular stress and ultimately triggering apoptosis, a form of programmed cell death .
Result of Action
The primary result of G5’s action is the induction of apoptosis . By inhibiting ubiquitin isopeptidase, G5 causes an accumulation of ubiquitinated proteins, leading to cellular stress. This stress triggers the activation of caspases, enzymes that play a vital role in the initiation of apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .
Action Environment
The efficacy and stability of G5 can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored at 2-8°C . Additionally, the cellular environment, including the expression levels of Bax, Bak, and Bcl-2, can significantly impact the compound’s ability to induce apoptosis
Analyse Biochimique
Biochemical Properties
Ubiquitin Isopeptidase Inhibitor I, G5 plays a significant role in biochemical reactions by inhibiting ubiquitin isopeptidase activity . This inhibition disrupts the normal function of ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Cellular Effects
Ubiquitin Isopeptidase Inhibitor I, G5 has profound effects on various types of cells and cellular processes. It induces caspase activation and apoptosis in cells . The compound influences cell function by disrupting protein degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ubiquitin Isopeptidase Inhibitor I, G5 involves its binding to ubiquitin isopeptidase, inhibiting its activity . This inhibition disrupts the ubiquitin-proteasome system, leading to accumulation of proteins and triggering apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ubiquitin Isopeptidase Inhibitor I, G5 can change over time. The compound is reported to be stable and soluble in a 1:3 solution of DMSO:PBS .
Metabolic Pathways
Ubiquitin Isopeptidase Inhibitor I, G5 is involved in the ubiquitin-proteasome pathway . It interacts with ubiquitin isopeptidase, an enzyme that disassembles ubiquitin from proteins marked for degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ubiquitin Isopeptidase Inhibitor I, G5, is synthesized through a series of chemical reactions involving the formation of cross-conjugated α,β-unsaturated dienone structures . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for Ubiquitin Isopeptidase Inhibitor I, G5, are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
Ubiquitin Isopeptidase Inhibitor I, G5, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the dienone structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Ubiquitin Isopeptidase Inhibitor I, G5, include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Ubiquitin Isopeptidase Inhibitor I, G5, include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ubiquitin Isopeptidase Inhibitor II, F6: Exhibits similar pharmacological effects but is less potent than G5.
MG-132: A well-known proteasome inhibitor with a different mechanism of action.
PYR-41: An inhibitor of ubiquitin-activating enzyme E1, affecting the ubiquitin-proteasome system.
Uniqueness
Ubiquitin Isopeptidase Inhibitor I, G5, is unique due to its potent and selective inhibition of ubiquitin isopeptidase activity, leading to apoptosis through a distinct apoptosome-independent pathway . This makes it a valuable tool for studying the ubiquitin-proteasome system and its role in cellular processes .
Propriétés
IUPAC Name |
(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMIOWVUGBIJK-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


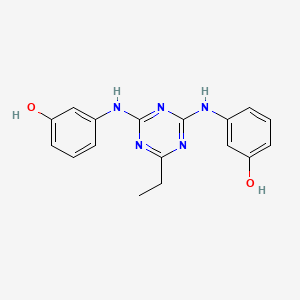
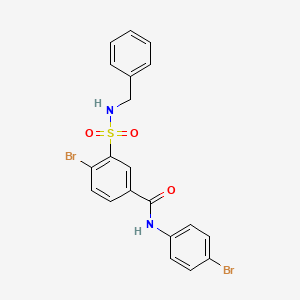
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
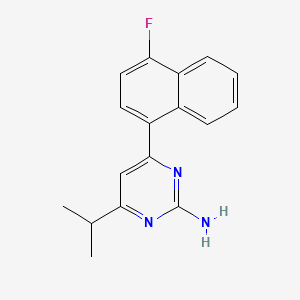

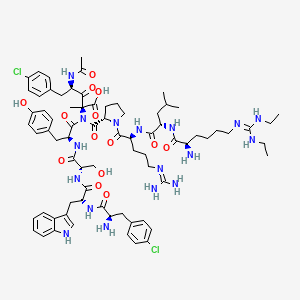
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)

